(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1154969-99-9
VCID: VC4341637
InChI: InChI=1S/C14H17NO4/c16-10-4-6-15(7-5-10)14(17)11-2-1-3-12-13(11)19-9-8-18-12/h1-3,10,16H,4-9H2
SMILES: C1CN(CCC1O)C(=O)C2=C3C(=CC=C2)OCCO3
Molecular Formula: C14H17NO4
Molecular Weight: 263.293

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone

CAS No.: 1154969-99-9

Cat. No.: VC4341637

Molecular Formula: C14H17NO4

Molecular Weight: 263.293

* For research use only. Not for human or veterinary use.

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone - 1154969-99-9

Specification

CAS No. 1154969-99-9
Molecular Formula C14H17NO4
Molecular Weight 263.293
IUPAC Name 2,3-dihydro-1,4-benzodioxin-5-yl-(4-hydroxypiperidin-1-yl)methanone
Standard InChI InChI=1S/C14H17NO4/c16-10-4-6-15(7-5-10)14(17)11-2-1-3-12-13(11)19-9-8-18-12/h1-3,10,16H,4-9H2
Standard InChI Key MDBLBASXTHYNLT-UHFFFAOYSA-N
SMILES C1CN(CCC1O)C(=O)C2=C3C(=CC=C2)OCCO3

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s structure comprises two primary components:

  • Benzo[b] dioxin: A bicyclic ether system with oxygen atoms at positions 1 and 4, forming a six-membered benzene ring fused to a 1,4-dioxane ring .

  • 4-Hydroxypiperidine: A six-membered nitrogen-containing ring with a hydroxyl group at the 4-position, contributing to hydrogen-bonding capabilities and stereochemical complexity .

The methanone group (-C(=O)-) bridges the 5-position of the benzodioxin and the nitrogen of the piperidine, creating a planar carbonyl group that influences electronic distribution and reactivity . The stereochemistry of the 4-hydroxypiperidine moiety may introduce chirality, though specific enantiomeric data remain underexplored in available literature .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
IUPAC Name2,3-dihydro-1,4-benzodioxin-5-yl-(4-hydroxypiperidin-1-yl)methanone
SMILESC1CN(CCC1O)C(=O)C2=CC3=C(C=C2)OCCO3
InChI KeyNPPDFNLRXUWHCM-UHFFFAOYSA-N
Molecular FormulaC14_{14}H17_{17}NO4_4

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis typically involves multi-step protocols, as illustrated by similar benzodioxin-piperidine hybrids :

  • Esterification of 2,3-Dihydroxybenzoic Acid: Reacting with methanol under acidic conditions to form methyl 2,3-dihydroxybenzoate .

  • Alkylation and Cyclization: Treatment with 1,2-dibromoethane and K2_2CO3_3 to generate the benzodioxin ring .

  • Hydrolysis: Conversion of the ester to a carboxylic acid using LiOH .

  • Amide Formation: Coupling the acid with 4-hydroxypiperidine via mixed-anhydride or coupling reagents (e.g., EDC/HOBt) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
EsterificationH2_2SO4_4, MeOH, reflux85%
Alkylation1,2-Dibromoethane, K2_2CO3_3, DMF70%
HydrolysisLiOH, THF/H2_2O90%
Amidation4-Hydroxypiperidine, EDC, DCM65%

Challenges and Optimization

Key challenges include regioselectivity during benzodioxin formation and racemization at the piperidine stereocenter. Microwave-assisted synthesis and chiral catalysts have been proposed to enhance efficiency and enantiopurity .

Biological Activity and Mechanistic Insights

PARP1 Inhibition

Structural analogs, such as 2,3-dihydro-1,4-benzodioxin-5-carboxamide, exhibit PARP1 inhibition (IC50_{50} = 5.8 μM), suggesting potential anticancer applications via DNA repair pathway disruption . The 4-hydroxypiperidine moiety may enhance binding to PARP1’s NAD+^+-binding domain through hydrogen bonding .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for derivatization:

  • Piperidine Modifications: Introducing fluorinated or alkyl groups to improve pharmacokinetics .

  • Benzodioxin Substitutions: Nitro or amino groups to enhance electronic properties .

Preclinical Studies

While in vivo data are scarce, analogs demonstrate dose-dependent tumor growth inhibition in xenograft models, supporting further exploration .

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